Undec-2-EN-5-YN-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undec-2-EN-5-YN-4-one is an organic compound characterized by the presence of both a double bond and a triple bond within its molecular structure. This compound belongs to the class of enynones, which are known for their unique reactivity and versatility in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Undec-2-EN-5-YN-4-one typically involves the formation of the conjugated enynone system. One common method is the direct cross-coupling of 3-substituted enones with organoelement acetylene derivatives . Another approach involves the reaction of alkali-metal acetylides with epichlorohydrin, leading to the formation of enynols, which can be further oxidized to enynones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings, but optimized for higher yields and efficiency. This includes the use of catalytic systems and continuous flow reactors to streamline the process .
Analyse Chemischer Reaktionen
Types of Reactions
Undec-2-EN-5-YN-4-one undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or alkanes.
Substitution: Nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, acids, and bases are frequently used.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Undec-2-EN-5-YN-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Undec-2-EN-5-YN-4-one involves its reactivity towards nucleophiles and electrophiles, facilitated by the conjugated enynone system. This reactivity allows it to participate in various organic transformations, targeting specific molecular pathways and functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Undec-10-ynoic acid: Another enynone with similar reactivity but different structural features.
Undec-2-yne: A compound with a triple bond but lacking the conjugated enynone system.
Uniqueness
Undec-2-EN-5-YN-4-one is unique due to its conjugated enynone system, which imparts distinct reactivity and versatility in organic synthesis. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
89523-67-1 |
---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
undec-2-en-5-yn-4-one |
InChI |
InChI=1S/C11H16O/c1-3-5-6-7-8-10-11(12)9-4-2/h4,9H,3,5-7H2,1-2H3 |
InChI-Schlüssel |
ADVWARIWTSKKCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC#CC(=O)C=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.